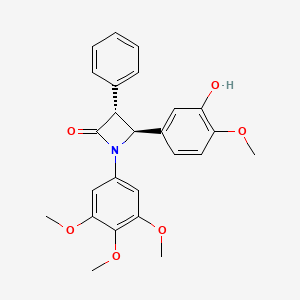
(3R,4S)-4-(3-hydroxy-4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3R,4S)-4-(3-hydroxy-4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one is a complex organic molecule that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their biological activity and are often studied for their potential pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-(3-hydroxy-4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one typically involves multi-step organic reactions. One common method is the Staudinger synthesis, which involves the cycloaddition of an imine with a ketene. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of such complex molecules may involve advanced techniques such as flow chemistry and automated synthesis. These methods allow for precise control over reaction conditions and can be scaled up for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to alcohols.
Substitution: Replacement of methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO4.
Reduction: Reagents like NaBH4 or LiAlH4.
Substitution: Conditions involving nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ketone may yield an alcohol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, azetidinones are studied for their potential as enzyme inhibitors. They can interact with various biological targets, making them useful in drug discovery.
Medicine
In medicine, compounds similar to (3R,4S)-4-(3-hydroxy-4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one are investigated for their potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry
In industry, such compounds can be used in the development of new materials and as catalysts in chemical reactions.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparación Con Compuestos Similares
Similar Compounds
Penicillin: Another well-known azetidinone with antibiotic properties.
Cephalosporins: A class of antibiotics structurally related to penicillin.
Carbapenems: Broad-spectrum antibiotics with a similar core structure.
Uniqueness
What sets (3R,4S)-4-(3-hydroxy-4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one apart is its specific substitution pattern and stereochemistry, which may confer unique biological activities and chemical reactivity.
Conclusion
The compound this compound is a fascinating molecule with potential applications in various fields. Its synthesis, chemical reactivity, and biological activities make it a valuable subject of study in scientific research.
Propiedades
Fórmula molecular |
C25H25NO6 |
|---|---|
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
(3R,4S)-4-(3-hydroxy-4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C25H25NO6/c1-29-19-11-10-16(12-18(19)27)23-22(15-8-6-5-7-9-15)25(28)26(23)17-13-20(30-2)24(32-4)21(14-17)31-3/h5-14,22-23,27H,1-4H3/t22-,23-/m1/s1 |
Clave InChI |
UKXDXZLFLKMLGW-DHIUTWEWSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)[C@@H]2[C@H](C(=O)N2C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4)O |
SMILES canónico |
COC1=C(C=C(C=C1)C2C(C(=O)N2C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















